3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
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Overview
Description
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is a complex organic compound that features a xanthene core structure with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the xanthene derivative with a fluorophenyl-containing reagent, such as 4-fluorobenzoyl chloride, under basic conditions.
Esterification and hydrolysis: The final steps involve esterification to introduce the oxoethoxy group, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the xanthene core can facilitate interactions with nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
- 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
- 3-[2-(4-methylphenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
Uniqueness
The presence of the fluorophenyl group in 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5/c22-13-7-5-12(6-8-13)17(24)11-26-14-9-16(23)20-19(10-14)27-18-4-2-1-3-15(18)21(20)25/h1-10,23H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIIOYLXJVYBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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